SIRT1 Inhibitory Potency: HR-73 Achieves Human SIRT1 Inhibition Where Splitomicin Is Completely Inactive
HR-73 inhibits recombinant human SIRT1 deacetylase activity with an IC₅₀ of less than 5 μM, measured by in vitro histone deacetylation assay using radioactively labeled histone H3 peptide and recombinant SIRT1 [1][2]. In the identical assay system, the parent compound splitomicin showed no detectable inhibition of human SIRT1 at any concentration tested (no inhibition at up to 500 μM) [1][2]. This represents a minimum potency gain of >100-fold in converting a human-SIRT1-inactive yeast Sir2p inhibitor into a bona fide human SIRT1 inhibitor through the introduction of the 8-bromo and 2-phenyl substituents [3].
| Evidence Dimension | Human SIRT1 deacetylase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 5 μM |
| Comparator Or Baseline | Splitomicin: no inhibition of human SIRT1 at concentrations up to 500 μM (yeast Sir2p IC₅₀ = 60 μM) |
| Quantified Difference | >100-fold potency gain (from inactive to IC₅₀ < 5 μM) |
| Conditions | In vitro histone deacetylation assay; recombinant human SIRT1; radioactively labeled histone H3 peptide substrate; average of two experiments performed in duplicate (± SEM) [1] |
Why This Matters
For procurement decisions, HR-73 is the minimal structural modification of splitomicin that confers human SIRT1 inhibitory activity; any researcher requiring human-relevant SIRT1 pharmacology must select HR-73 over splitomicin, which is functionally inert against all human sirtuin isoforms.
- [1] Pagans S, Pedal A, North BJ, Kaehlcke K, Marshall BL, Dorr A, Hetzer-Egger C, Henklein P, Frye R, McBurney MW, Hruby H, Jung M, Verdin E, Ott M. SIRT1 Regulates HIV Transcription via Tat Deacetylation. PLoS Biol. 2005;3(2):e41. Figure 6A, 6B. PMID: 15719057. View Source
- [2] Carafa V, Rotili D, Forgione M, Cuomo F, Serretiello E, Hailu GS, Jarho E, Lahtela-Kakkonen M, Mai A, Altucci L. Sirtuin functions and modulation: from chemistry to the clinic. Clin Epigenetics. 2016;8:61. Table 5. PMID: 27158282. View Source
- [3] Trapp J, Jochum A, Meier R, Saunders L, Marshall B, Kunick C, Verdin E, Goekjian P, Sippl W, Jung M. Adenosine Mimetics as Inhibitors of NAD⁺-Dependent Histone Deacetylases, from Kinase to Sirtuin Inhibition. J Med Chem. 2006;49(25):7307-7316. PMID: 17149863. View Source
